molecular formula C23H14Cl2N2O2S B15023973 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide

Cat. No.: B15023973
M. Wt: 453.3 g/mol
InChI Key: LFFBYHJSLWDXJG-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out under relatively mild conditions using dimethyl formamide as a solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has been studied for its potential antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit the activity of bacterial enzymes, thereby exhibiting antibacterial properties .

Comparison with Similar Compounds

Similar compounds include other benzoxazole derivatives such as N-(7-bromobenzo[d]oxazol-2-yl)-4-methylbenzenesulfonamide and N-(benzo[d]oxazol-2-yl)-4-methylbenzenesulfonamide . Compared to these compounds, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide may exhibit unique properties due to the presence of the dichloro-1-benzothiophene moiety, which can enhance its biological activity and specificity.

Properties

Molecular Formula

C23H14Cl2N2O2S

Molecular Weight

453.3 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C23H14Cl2N2O2S/c1-12-14(23-27-17-6-2-3-8-18(17)29-23)5-4-7-16(12)26-22(28)21-20(25)15-10-9-13(24)11-19(15)30-21/h2-11H,1H3,(H,26,28)

InChI Key

LFFBYHJSLWDXJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)C4=NC5=CC=CC=C5O4

Origin of Product

United States

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